molecular formula C7H5ClN2S B2695911 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine CAS No. 1552535-87-1

7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine

Cat. No.: B2695911
CAS No.: 1552535-87-1
M. Wt: 184.64
InChI Key: DCTCVDXZHAUBRP-UHFFFAOYSA-N
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Description

7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine typically involves the cyclization of pyridine derivatives with thiazole heterocycles. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target compound .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazolo[4,5-b]pyridine derivatives .

Scientific Research Applications

7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Uniqueness: 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorine atom and the methyl group on the thiazolo[4,5-b]pyridine scaffold enhances its reactivity and potential therapeutic applications .

Properties

IUPAC Name

7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2S/c1-4-10-7-6(11-4)5(8)2-3-9-7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTCVDXZHAUBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=CC(=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552535-87-1
Record name 7-chloro-2-methyl-[1,3]thiazolo[4,5-b]pyridine
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